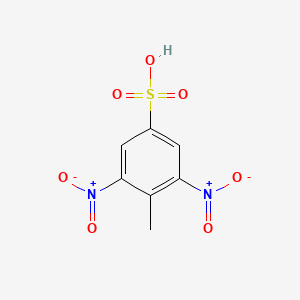

2,6-Dinitrotoluene-4-sulfonic acid

Description

2,6-Dinitrotoluene-4-sulfonic acid (C₇H₆N₂O₇S, molecular weight 262.20) is a sulfonated nitroaromatic compound synthesized via sequential sulfonation and nitration of 2-nitrotoluene. It crystallizes as a pale yellow hydrate, softening at 110°C, dehydrating at 140°C, and melting at 165°C . Its production involves diluting the sulfonation reaction mixture with 90% sulfuric acid, followed by nitration with sodium nitrate at 80°C. The sodium salt of the product is isolated by salting out with sodium sulfate, yielding approximately 80% efficiency . This compound is historically significant in dyestuff intermediates, as noted in post-WWII industrial reports .

Properties

IUPAC Name |

4-methyl-3,5-dinitrobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O7S/c1-4-6(8(10)11)2-5(17(14,15)16)3-7(4)9(12)13/h2-3H,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWBCSBNHMVLMKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058979 | |

| Record name | Benzenesulfonic acid, 4-methyl-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88-90-4, 74543-18-3 | |

| Record name | 2,6-Dinitrotoluene-4-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 4-methyl-3,5-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dinitrotoluene-4-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074543183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-methyl-3,5-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-methyl-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dinitro-p-toluenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dinitrotoluene-4-sulfonic acid typically involves the nitration of toluene followed by sulfonation. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to avoid over-nitration and the formation of by-products . The sulfonation step involves treating the nitrated toluene with sulfuric acid to introduce the sulfonic acid group .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process involves continuous monitoring of temperature, concentration of reagents, and reaction time to optimize the production .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dinitrotoluene-4-sulfonic acid undergoes various chemical reactions, including reduction, substitution, and oxidation.

Common Reagents and Conditions:

Substitution: The compound can be converted to 2,6-Dinitrotoluene-4-sulfonyl chloride by treatment with thionyl chloride.

Oxidation: Oxidation reactions can further modify the nitro groups or the sulfonic acid group under specific conditions.

Major Products Formed: The major products formed from these reactions include various amino derivatives and sulfonyl chlorides, which are valuable intermediates in the synthesis of dyes and other chemicals .

Scientific Research Applications

Applications in Organic Synthesis

- Intermediate for Amino Compounds : DNTSA can be reduced to produce 2-amino-6-nitrotoluene-4-sulfonic acid and 2,6-diaminotoluene-4-sulfonic acid through reactions with sulfides or iron-acid mixtures, respectively. These amino compounds are valuable intermediates in the synthesis of dyes and pharmaceuticals .

- Synthesis of Sulfonyl Chlorides : Treatment of DNTSA with thionyl chloride yields 2,6-Dinitrotoluene-4-sulfonyl chloride, which can react with alkylamines to form diaminotoluenesulfonamides. This pathway is significant for developing various sulfonamide drugs .

- Explosive Manufacturing : DNTSA is part of the production process for explosives such as trinitrotoluene (TNT) and serves as a modifier in smokeless powders used in munitions . The compound's properties enhance the performance characteristics of these explosives.

Environmental and Health Implications

Research indicates that exposure to dinitrotoluene compounds, including DNTSA, can have toxic effects on biological systems. Studies have shown that high doses can lead to liver tumors in laboratory animals, highlighting the importance of handling this compound with caution due to its potential carcinogenic effects .

Case Study 1: Toxicological Research

A study conducted on Fischer 344 rats fed diets containing varying concentrations of dinitrotoluene revealed significant health impacts. The findings indicated a correlation between increased doses and the incidence of liver tumors, emphasizing the need for careful monitoring of exposure levels in environments where DNTSA is present .

Case Study 2: Industrial Applications

In industrial settings, DNTSA has been utilized as a precursor for synthesizing various sulfonamide drugs. The efficiency of these processes has been documented in multiple patents, showcasing the compound's utility in pharmaceutical chemistry .

Production Methods

The production of DNTSA typically involves sulfonating 2-nitrotoluene to yield the sulfonic acid derivative. The synthesis process includes:

Mechanism of Action

The mechanism of action of 2,6-Dinitrotoluene-4-sulfonic acid involves its reactivity with various chemical reagents. The nitro groups and the sulfonic acid group can participate in electrophilic and nucleophilic substitution reactions, respectively. These reactions are facilitated by the electron-withdrawing nature of the nitro groups, which makes the aromatic ring more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Structural and Functional Group Differences

While 2,6-Dinitrotoluene-4-sulfonic acid belongs to the dinitrotoluene family, it is distinguished by a sulfonic acid (-SO₃H) group at the 4-position, absent in non-sulfonated isomers such as 2,6-dinitrotoluene (2,6-DNT), 3,4-dinitrotoluene (3,4-DNT), and 3,5-dinitrotoluene (3,5-DNT). These isomers share the formula C₇H₆N₂O₄ but differ in nitro group positions (Table 1) .

Table 1. Structural Comparison of Dinitrotoluene Derivatives

Physical and Chemical Properties

The sulfonic acid group confers distinct properties:

- Solubility: Sulfonic acids are highly polar, making this compound more water-soluble than non-sulfonated isomers.

- Thermal Stability : The compound dehydrates at 140°C before melting at 165°C , whereas 2,6-DNT melts at 63–66°C, reflecting lower thermal stability in the sulfonated derivative due to ionic interactions in the hydrated form.

Research Implications and Gaps

While the provided data highlight structural and synthetic differences, further research is needed to quantify solubility, reactivity, and toxicity profiles. For instance, sulfonated nitroaromatics may exhibit unique environmental persistence or biodegradation pathways compared to non-sulfonated isomers.

Biological Activity

2,6-Dinitrotoluene-4-sulfonic acid (DNT) is a nitro-substituted aromatic compound that has garnered attention due to its biological activity and potential health effects. This article explores the biological activity of 2,6-DNT, focusing on its toxicity, mutagenicity, and other health-related impacts based on diverse research findings.

2,6-DNT is synthesized through the nitration of toluene using a mixture of nitric and sulfuric acids. It is characterized by the chemical formula and is part of a larger group of dinitrotoluenes that includes 2,4-DNT and 3,4-DNT. The compound has been studied for its environmental persistence and biological effects.

Toxicity Studies

Research indicates that 2,6-DNT exhibits significant toxicity in various animal models. A summary of key findings from toxicity studies is presented in Table 1.

| Study Type | Species | Dose (mg/kg/day) | Observed Effects |

|---|---|---|---|

| Short-term | Rats | 35 | Liver lesions, decreased body weight |

| Subchronic | Mice | 413 | Methemoglobinemia, renal degeneration |

| Chronic | Dogs | 10 | Neuropathology, anemia |

Key Findings:

- The Lowest Observed Adverse Effect Level (LOAEL) for rats was found to be 35 mg/kg/day, with significant toxic effects observed at higher doses .

- In chronic studies, rats exposed to dinitrotoluene developed hepatocellular carcinomas after prolonged exposure .

Mutagenicity and Genotoxicity

The mutagenic potential of 2,6-DNT has been evaluated through various assays. The results indicate that it may induce DNA damage under specific conditions.

- Bacterial Mutagenicity: Studies have shown that 2,6-DNT can be mutagenic in Salmonella typhimurium strains with and without metabolic activation. The presence of nitroreductase appears crucial for this activity .

- Mammalian Cells: Limited studies indicate that while 2,6-DNT does not exhibit mutagenicity in Chinese hamster ovary (CHO) cells, it may cause point mutations in other mammalian cell lines .

Health Effects

The health implications of exposure to 2,6-DNT are concerning. Notably:

- Carcinogenicity: Classified as a potent hepatocarcinogen in Fischer 344 rats, there are indications that it poses similar risks to humans, especially among sensitive populations such as those with genetic predispositions .

- Reproductive Toxicity: While specific studies on reproductive or developmental toxicity are lacking, related compounds have shown adverse effects in animal models .

Occupational Exposure

A study examining workers exposed to dinitrotoluene highlighted the mutagenic activity in urine samples containing metabolites like 2-ADNT. This study found correlations between exposure levels and mutagenic effects in laboratory assays .

Environmental Impact

Environmental assessments have indicated that dinitrotoluene compounds can persist in groundwater and soil, raising concerns about long-term ecological effects and human health risks through contaminated water sources .

Q & A

Q. How can researchers design degradation studies to simulate natural attenuation of this compound in soil?

- Methodological Answer : Simulate field conditions using soil microcosms with defined redox potentials (aerobic vs. anaerobic). Monitor nitro-reduction pathways via LC-MS and quantify sulfate release as a degradation marker. Include abiotic controls (e.g., sterile soil) to differentiate microbial vs. chemical degradation. Reference protocols from studies on natural attenuation of nitroaromatics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.